rel-(2R,2'S)-2,2'-Bipiperidine is a chiral organic compound with the molecular formula and a molecular weight of 168.28 g/mol. It consists of two piperidine rings connected at the 2-position, which imparts unique stereochemical properties to the molecule. The compound is characterized by its specific stereochemistry, denoted by the (2R,2'S) configuration, which influences its chemical behavior and biological activity.
rel-(2R,2'S)-2,2'-Bipiperidine exhibits notable biological activity. It has been studied for its potential as:
The synthesis of rel-(2R,2'S)-2,2'-Bipiperidine can be achieved through several methods:
rel-(2R,2'S)-2,2'-Bipiperidine has diverse applications across various fields:
Studies on rel-(2R,2'S)-2,2'-Bipiperidine's interactions with biological targets reveal significant insights:
rel-(2R,2'S)-2,2'-Bipiperidine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylpiperidine | Piperidine derivative | Methyl substitution at nitrogen enhances lipophilicity. |
| 4-Piperidone | Ketone derivative of piperidine | Exhibits different reactivity due to carbonyl group. |
| 1-Boc-piperazine | Piperazine derivative | Protecting group alters reactivity and solubility. |
| (S)-(+)-N-Boc-3-pyrrolidinylmethanol | Chiral amine | Different ring structure influences biological activity. |
rel-(2R,2'S)-2,2'-Bipiperidine is unique due to its specific chiral configuration and dual piperidine structure. This configuration enhances its interactions with biological targets compared to other similar compounds that lack such stereochemical diversity or structural complexity. Its potential applications in pharmaceuticals and coordination chemistry further highlight its significance in research and development contexts.